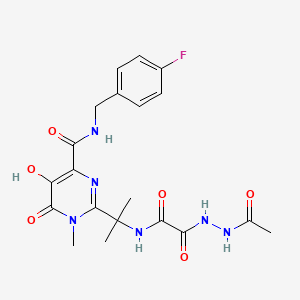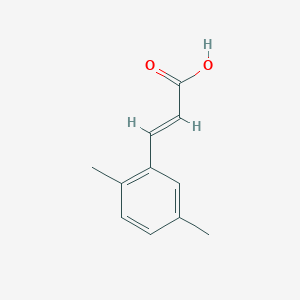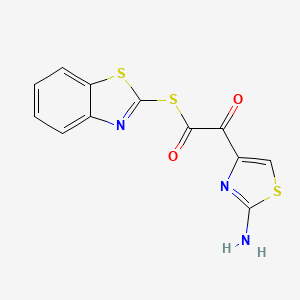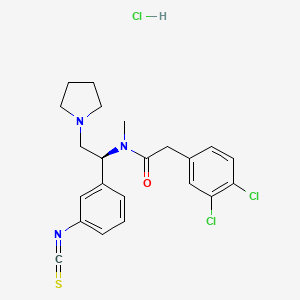
N-OCTYLBENZENE-D22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Octylbenzene-D22, also known as deuterated N-Octylbenzene, is a stable isotope-labeled compound. It is a derivative of N-Octylbenzene where the hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Octylbenzene-D22 is typically synthesized through a deuteration process, where N-Octylbenzene undergoes a reaction to replace its hydrogen atoms with deuterium. One common method involves the use of deuterium gas (D2) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using advanced catalytic systems and high-pressure reactors to facilitate the exchange of hydrogen with deuterium. The resulting product is then purified to achieve the desired chemical purity and isotopic enrichment.
Análisis De Reacciones Químicas
Types of Reactions
N-Octylbenzene-D22 can undergo various chemical reactions, similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acids.
Reduction: It can be reduced under specific conditions to yield different hydrocarbon derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: N-Bromosuccinimide (NBS) is often used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Various hydrocarbon derivatives.
Substitution: Benzylic halides.
Aplicaciones Científicas De Investigación
N-Octylbenzene-D22 has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography experiments due to its known properties.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Utilized in the development of deuterated drugs, which can have altered pharmacokinetic and metabolic profiles.
Industry: Acts as a solvent in the study of self-assembly of derivatives on graphite and their visualization by scanning tunneling microscopy (STM).
Mecanismo De Acción
The mechanism of action of N-Octylbenzene-D22 is primarily related to its role as a deuterated compound. Deuterium substitution can affect the pharmacokinetics and metabolism of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-deuterated counterpart. This makes it a valuable tool in drug development and metabolic studies.
Comparación Con Compuestos Similares
Similar Compounds
N-Octylbenzene: The non-deuterated version of N-Octylbenzene-D22.
1-Phenyloctane: Another name for N-Octylbenzene, sharing similar chemical properties.
Deuterated Hydrocarbons: Other hydrocarbons labeled with deuterium, such as deuterated toluene or deuterated benzene.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the tracing of the compound in complex biological systems and can lead to altered chemical properties that are beneficial in various experimental setups.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-OCTYLBENZENE-D22 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzene-D6", "1-Octene", "Sodium hydroxide (NaOH)", "Sodium chloride (NaCl)", "Deuterium oxide (D2O)", "Sulfuric acid (H2SO4)", "Sodium bicarbonate (NaHCO3)", "Magnesium sulfate (MgSO4)", "Anhydrous sodium sulfate (Na2SO4)", "Sodium sulfate decahydrate (Na2SO4.10H2O)", "Sodium carbonate (Na2CO3)", "Ethanol (C2H5OH)", "Hexane (C6H14)" ], "Reaction": [ "Step 1: Preparation of 1-Octylbenzene", "1. Mix benzene-D6, 1-octene, and sulfuric acid in a reaction flask.", "2. Heat the mixture to 100°C and stir for 4 hours.", "3. Cool the mixture and add sodium bicarbonate to neutralize the acid.", "4. Extract the product with hexane and dry with anhydrous sodium sulfate.", "5. Evaporate the solvent to obtain 1-octylbenzene.", "Step 2: Preparation of N-OCTYLBENZENE-D22", "1. Dissolve 1-octylbenzene in deuterium oxide.", "2. Add sodium hydroxide and sodium chloride to the solution.", "3. Stir the mixture for 24 hours at room temperature.", "4. Extract the product with hexane and dry with magnesium sulfate.", "5. Evaporate the solvent to obtain N-OCTYLBENZENE-D22." ] } | |
Número CAS |
1219799-28-6 |
Fórmula molecular |
C14D22 |
Peso molecular |
212.4600391 |
Sinónimos |
N-OCTYLBENZENE-D22 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


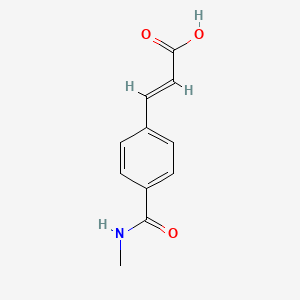
![(1R,2S,5S)-3-((S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((3S)-1-(cyclopropylamino)-2-hydroxy-1-oxoheptan-3-yl)-6,6-diMethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B1145581.png)
